1-[6-(4-ethylphenyl)-3-(hexylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone
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Overview
Description
1-[6-(4-ETHYLPHENYL)-3-(HEXYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE is a complex organic compound with a unique structure that includes a triazino-benzoxazepin core
Preparation Methods
The synthesis of 1-[6-(4-ETHYLPHENYL)-3-(HEXYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE involves multiple steps. The synthetic route typically starts with the preparation of the triazino-benzoxazepin core, followed by the introduction of the ethylphenyl and hexylsulfanyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these steps to scale up the process while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
1-[6-(4-ETHYLPHENYL)-3-(HEXYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution
Scientific Research Applications
1-[6-(4-ETHYLPHENYL)-3-(HEXYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing
Mechanism of Action
The mechanism of action of 1-[6-(4-ETHYLPHENYL)-3-(HEXYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and other critical functions .
Comparison with Similar Compounds
1-[6-(4-ETHYLPHENYL)-3-(HEXYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE can be compared with similar compounds such as:
- 2-[7-acetyl-3-(hexylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-6-nitro-4-methoxyphenyl acetate
- 6-(4-ethylphenyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl methyl sulfide These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of 1-[6-(4-ETHYLPHENYL)-3-(HEXYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C26H30N4O2S |
---|---|
Molecular Weight |
462.6 g/mol |
IUPAC Name |
1-[6-(4-ethylphenyl)-3-hexylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone |
InChI |
InChI=1S/C26H30N4O2S/c1-4-6-7-10-17-33-26-27-24-23(28-29-26)21-11-8-9-12-22(21)30(18(3)31)25(32-24)20-15-13-19(5-2)14-16-20/h8-9,11-16,25H,4-7,10,17H2,1-3H3 |
InChI Key |
WQIAFRHSQUVTHU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CC=C(C=C4)CC)C(=O)C)N=N1 |
Origin of Product |
United States |
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